

# Application Notes: Enantioselective Nitro-Mannich Reaction Catalyzed by Chiral Iminophosphoranes

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## Compound of Interest

Compound Name: *Imino(triphenyl)phosphorane*

Cat. No.: B035648

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## Introduction

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that provides access to  $\beta$ -nitroamines.<sup>[1]</sup> These compounds are highly valuable synthetic intermediates, readily convertible into crucial functionalities such as 1,2-diamines and  $\alpha$ -amino acids, which are prevalent in many biologically active molecules and pharmaceuticals.<sup>[2][3]</sup> While the organocatalytic enantioselective nitro-Mannich reaction involving aldimines is well-established, the corresponding reaction with less reactive ketone-derived imines (ketimines) has posed a significant challenge.<sup>[3]</sup>

A breakthrough in this area has been the development of a novel class of modular, strongly basic, and tunable bifunctional organocatalysts.<sup>[2][3][4]</sup> These catalysts feature a chiral scaffold containing both a highly basic triaryliminophosphorane moiety and a hydrogen-bond donor group, such as a thiourea.<sup>[2][3]</sup> The iminophosphorane acts as a potent Brønsted base to deprotonate the nitroalkane, while the hydrogen-bond donor activates the imine, leading to a highly organized, chiral transition state that facilitates excellent enantioselectivity.<sup>[2][4]</sup>

This powerful catalytic system enables the first general enantioselective organocatalytic nitro-Mannich reaction of nitromethane with unactivated ketimines, successfully yielding  $\beta$ -nitroamines with a fully substituted carbon atom in high yields and enantioselectivities.<sup>[2][3]</sup> The modular nature of these catalysts, synthesized via a final-step Staudinger reaction, allows for rapid screening and optimization.<sup>[2][3][4]</sup> Furthermore, the reaction is scalable,

demonstrating its practical utility for synthetic applications in research and drug development.

[2][3][5]

## Data Presentation

The following tables summarize the optimization and substrate scope of the enantioselective nitro-Mannich reaction between N-diphenylphosphinoyl (DPP)-protected ketimines and nitromethane, catalyzed by bifunctional iminophosphorane (BIMP) catalysts.

Table 1: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Temp (°C)	Time (h)	Conversion (%)	ee (%)
1	4a (10)	rt	16	>98	91
2	4b (10)	rt	4	>98	88
3	4c (10)	rt	16	95	89
4	4a (10)	0	40	>98	94
5	4a (10)	-15	96	>98	95
6	4a (5)	-15	120	>98	95
7	4a (2)	-15	168	90	95

Reactions were performed using 0.2 mmol of N-DPP ketimine 5a in 0.2 mL of nitromethane. Conversion was determined by  $^1\text{H}$  NMR analysis, and enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.[3]

Table 2: Substrate Scope for the Asymmetric Nitro-Mannich Reaction

Entry	Ketimine Substituent (Ar)	Yield (%)	ee (%)
1	Ph	95	95
2	4-MeC <sub>6</sub> H <sub>4</sub>	91	94
3	4-MeOC <sub>6</sub> H <sub>4</sub>	93	92
4	4-FC <sub>6</sub> H <sub>4</sub>	92	95
5	4-ClC <sub>6</sub> H <sub>4</sub>	94	94
6	4-BrC <sub>6</sub> H <sub>4</sub>	95	94
7	4-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub>	82	95
8	3-ClC <sub>6</sub> H <sub>4</sub>	90	95
9	2-ClC <sub>6</sub> H <sub>4</sub>	85	93
10	2-Naphthyl	92	92

Reactions were carried out on a 0.2 mmol scale using 10 mol % of catalyst 4a in nitromethane at -15 °C.[\[3\]](#)

## Experimental Protocols

### 1. General Protocol for the Synthesis of Bifunctional Iminophosphorane (BIMP) Catalysts

The chiral BIMP catalysts are synthesized in a modular fashion, with the final step being a Staudinger reaction. A solution of the desired triarylphosphine (1.0-1.2 equivalents) in a suitable solvent (e.g., THF or toluene) is added to a solution of the corresponding chiral azide precursor (1.0 equivalent). The reaction mixture is stirred at room temperature for 12-16 hours. During this time, dinitrogen gas evolves, and the iminophosphorane is formed. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure BIMP catalyst.

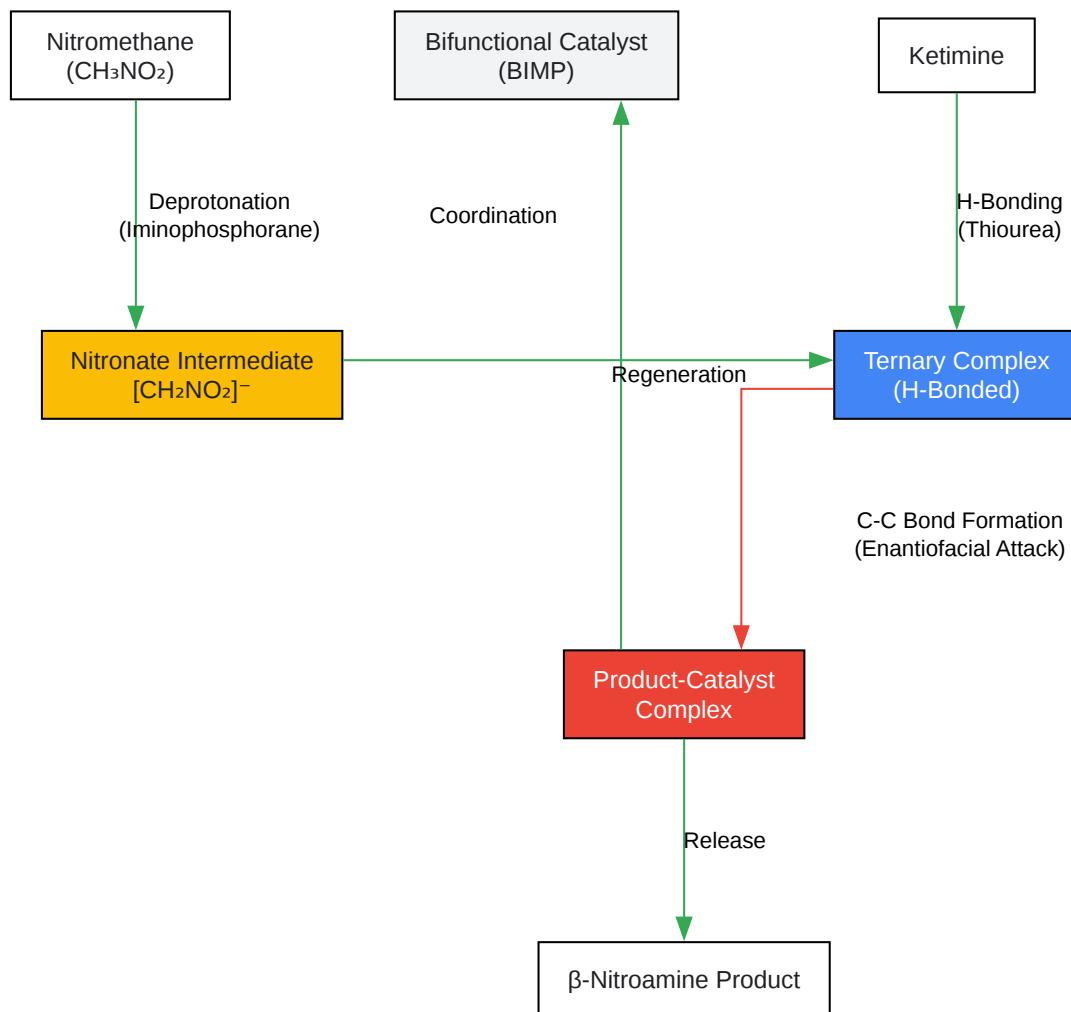
### 2. Protocol for the Enantioselective Nitro-Mannich Reaction

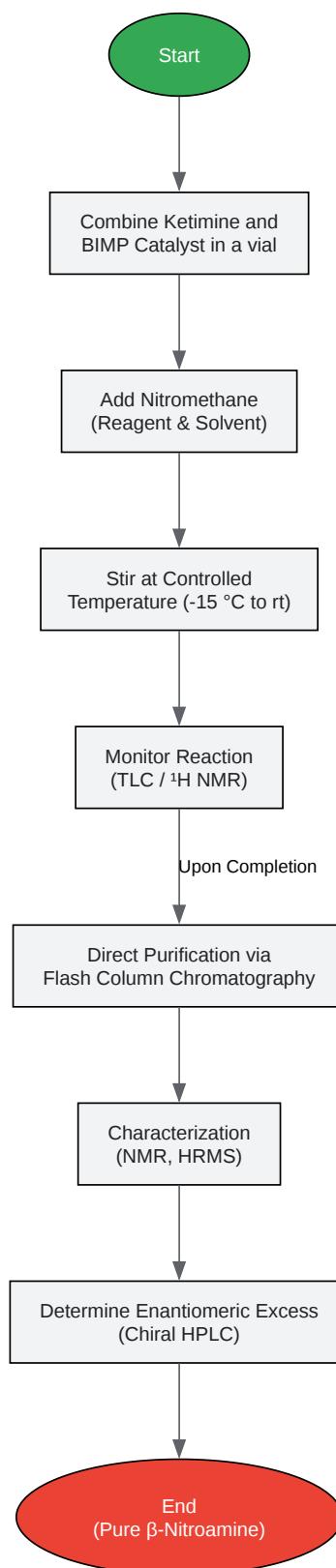
To a vial containing the N-diphenylphosphinoyl-protected ketimine (0.2 mmol, 1.0 equiv) is added the chiral bifunctional iminophosphorane catalyst (e.g., catalyst 4a, 0.02 mmol, 10 mol %). Nitromethane (0.2 mL) is then added, and the resulting mixture is stirred at the specified temperature (e.g., -15 °C). The reaction progress is monitored by TLC or  $^1\text{H}$  NMR spectroscopy. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to yield the desired  $\beta$ -nitroamine product. The enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.

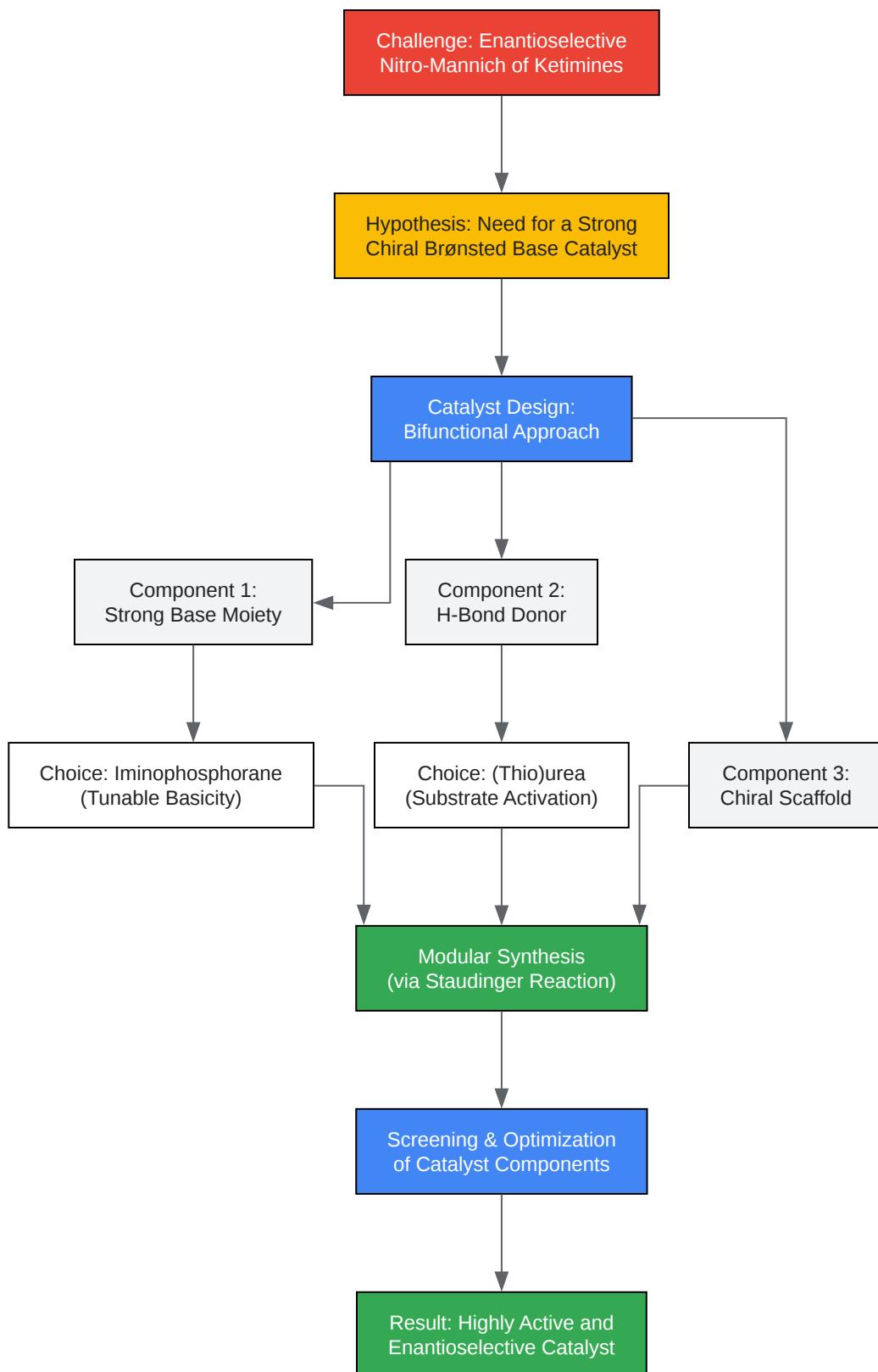
### 3. Protocol for Multigram-Scale Synthesis

For a larger scale reaction, a 250 mL round-bottom flask is charged with the N-diphenylphosphinoyl-protected ketimine (e.g., 10 g of ketimine 5a).[2][3] The BIMP catalyst (e.g., catalyst 4b, 1 mol %) and nitromethane (10 equivalents) are added.[2][3] The reaction mixture is stirred at room temperature for approximately 21 hours.[2][3] After completion, the crude product can be purified by recrystallization to afford the enantiopure  $\beta$ -nitroamine. For example, product 6a was obtained in 70% yield and 98% ee after one recrystallization, which was increased to >99% ee after a second recrystallization.[2][3]

## Visualizations





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